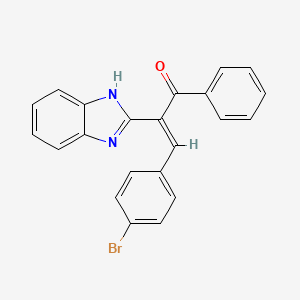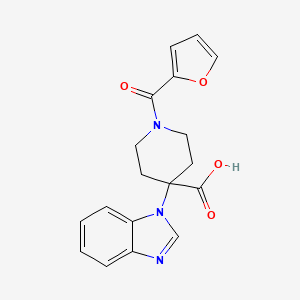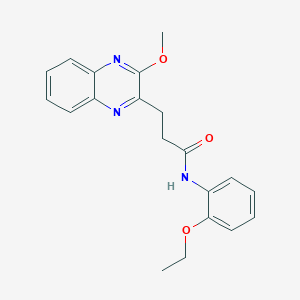
2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one, also known as BBP, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BBP has a unique chemical structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of the cell cycle. In addition, this compound has been shown to induce oxidative stress in cancer cells, leading to their destruction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one in lab experiments is its potency and selectivity against cancer cells, making it a promising candidate for drug development. However, one limitation is that this compound has not yet been extensively tested in animal models, so its efficacy and safety in vivo are not yet fully understood.
Orientations Futures
There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one. One area of interest is the development of this compound analogs with improved potency and selectivity against cancer cells. Another direction is the investigation of this compound's potential as a treatment for other diseases, such as bacterial infections. Additionally, more studies are needed to fully understand this compound's mechanism of action and its potential side effects.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one can be synthesized through a multi-step process that involves the condensation of 2-aminobenzimidazole with 4-bromobenzaldehyde, followed by the addition of acetophenone and a catalytic amount of piperidine. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenyl-2-propen-1-one has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNCUZOGZHQKPT-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5340062.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340070.png)
![2-isobutyl-6-(3-pyridin-3-ylpropanoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5340091.png)
![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-diethylacetamide](/img/structure/B5340104.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5340107.png)
![(2-chloro-6-methoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5340109.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)
![N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)


![2-{4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5340152.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5340154.png)

![N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5340174.png)